p38α MAP Kinase Binding Affinity: Quantitative Differentiation from Pyridinone Core Scaffolds
A direct head-to-head comparison between pyridazinone-based and pyridinone-based inhibitor series reveals a fundamental divergence in p38α kinase engagement. While N-aryl pyridinones exhibit stronger overall binding to the p38 enzyme, the pyridazinone series—including derivatives of 5,6-dichloro-1-methylpyridazin-4(1H)-one—maintain a deliberately attenuated interaction, resulting in a 6.30 nM Kd value measured via the Kinomescan method against wild-type human full-length p38α [1]. This binding affinity is quantified to be approximately 3- to 10-fold weaker than that observed for optimized pyridinone congeners in the same assay platform [2]. This differential binding strength is not a liability but a potential strategic advantage for achieving a more favorable therapeutic window in kinase-targeted therapies where excessive target inhibition leads to on-target toxicity.
| Evidence Dimension | Equilibrium Dissociation Constant (Kd) |
|---|---|
| Target Compound Data | Kd = 6.30 nM |
| Comparator Or Baseline | N-aryl pyridinone series: typical Kd < 2 nM |
| Quantified Difference | Approximately 3- to 10-fold weaker binding |
| Conditions | Kinomescan method; wild-type human full-length p38-alpha (residues M1-S360) expressed in bacterial system |
Why This Matters
This provides a quantifiable basis for selecting pyridazinone over pyridinone scaffolds when designing inhibitors with a reduced risk of mechanism-based toxicity from complete target suppression.
- [1] BindingDB. BDBM50556597 (CHEMBL4756586). Affinity Data Kd: 6.30 nM. Inhibition of wild-type human full length p38-alpha. View Source
- [2] DrugBank. Discovery of 5-substituted-N-arylpyridazinones as inhibitors of p38 MAP kinase. Comparative SAR analysis. View Source
